3-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with a halogenated benzothiophene derivative under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the benzothiophene ring.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N,N-dimethylethylamine: A related compound with similar structural features.
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Another compound with a dimethylaminoethyl group, used in photoinitiation.
Uniqueness
3-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H19ClN2OS2 |
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Molecular Weight |
378.9 g/mol |
IUPAC Name |
3-chloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H19ClN2OS2/c1-11-6-7-12-15(9-11)24-17(16(12)19)18(22)20-10-13(21(2)3)14-5-4-8-23-14/h4-9,13H,10H2,1-3H3,(H,20,22) |
InChI Key |
SPOSQEQLYRVFSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC(C3=CC=CS3)N(C)C)Cl |
Origin of Product |
United States |
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